

Spectroscopic Data of RhodinyI Acetate: A Technical Guide

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Compound of Interest

Compound Name: RhodinyI acetate

Cat. No.: B085566

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Introduction

RhodinyI acetate (CAS No. 141-11-7) is a widely used fragrance ingredient, valued for its characteristic fresh, rosy, and slightly fruity aroma. As a key component in many perfumes, cosmetics, and flavoring agents, the precise and accurate characterization of its chemical structure and purity is paramount. This technical guide provides an in-depth overview of the spectroscopic data for **rhodinyI acetate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and quality control who work with this and similar organic molecules.

Chemical Structure

RhodinyI acetate is the acetate ester of rhodinol. Its chemical structure is 3,7-dimethyloct-7-en-1-yl acetate.

Molecular Formula: $C_{12}H_{22}O_2$ Molecular Weight: 198.30 g/mol [1] IUPAC Name: 3,7-dimethyloct-7-enyl acetate[1]

Spectroscopic Data Presentation

While a complete, unified experimental dataset for **rhodinyI acetate** is not readily available in the public domain, the following tables summarize the expected spectroscopic characteristics based on the functional groups present in the molecule. These tables provide a reliable reference for the analysis and identification of **rhodinyI acetate**.

Table 1: Predicted ^1H NMR Spectroscopic Data for RhodinyI Acetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7	s	2H	=CH ₂
~4.1	t	2H	-CH ₂ -O-
~2.0	s	3H	-O-C(=O)-CH ₃
~1.9	m	1H	-CH(CH ₃)-
~1.7	s	3H	=C(CH ₃)-
~1.6	m	2H	-CH ₂ -
~1.4	m	2H	-CH ₂ -
~1.2	m	2H	-CH ₂ -
~0.9	d	3H	-CH(CH ₃)-

Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual experimental values may vary slightly depending on the solvent and instrument used.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for RhodinyI Acetate

Chemical Shift (δ) ppm	Assignment
~171.0	-C=O
~145.0	=C(CH ₃)-
~110.0	=CH ₂
~63.0	-CH ₂ -O-
~39.0	-CH ₂ -
~37.0	-CH ₂ -
~35.0	-CH(CH ₃)-
~29.0	-CH ₂ -
~22.0	=C(CH ₃)-
~21.0	-O-C(=O)-CH ₃
~19.0	-CH(CH ₃)-

Note: Predicted values are based on standard chemical shift tables. The broad chemical shift range of ¹³C NMR makes it a powerful tool for structural elucidation.[\[2\]](#)[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data for RhodinyI Acetate

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3080	Medium	=C-H Stretch	Alkene
2960-2850	Strong	C-H Stretch	Alkane
~1740	Strong	C=O Stretch	Ester
~1645	Medium	C=C Stretch	Alkene
~1240	Strong	C-O Stretch	Ester
~890	Strong	=C-H Bend	Alkene (out-of-plane)

Note: The IR spectrum provides a unique fingerprint of the molecule, allowing for the identification of key functional groups.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry (MS) Data for RhodinyI Acetate

m/z	Interpretation
198	$[M]^+$ (Molecular Ion)
138	$[M - \text{CH}_3\text{COOH}]^+$
123	$[M - \text{CH}_3\text{COOH} - \text{CH}_3]^+$
69	$[\text{C}_5\text{H}_9]^+$
43	$[\text{CH}_3\text{CO}]^+$ (Base Peak)

Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Predicted fragmentation patterns can be found in databases such as FooDB.[\[8\]](#)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of volatile organic compounds like **rhodinyI acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **rhodinyI acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional ^1H NMR spectrum.

- Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
- Process the data using Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.
 - Data processing is similar to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like **rhodinyI acetate**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

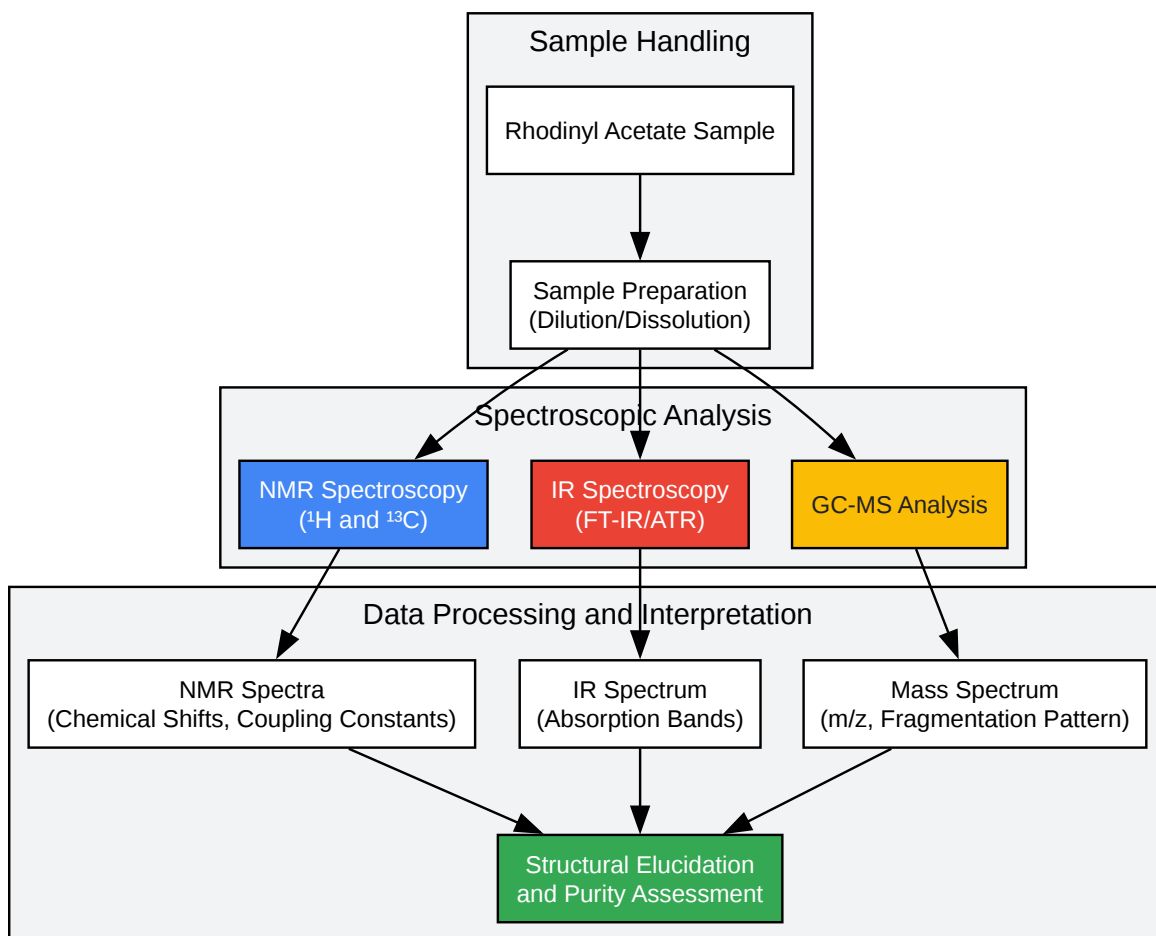
- Sample Preparation: Dilute the **rhodinyI acetate** sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (typically in the ppm range).
- Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

- Gas Chromatography:
 - Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fragrance components.
 - Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.
 - Data Analysis: Identify **rhodinyl acetate** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical sample such as **rhodinyl acetate**.



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Caption: Workflow for the spectroscopic analysis of **rhodiny acetate**.

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References

- 1. Rhodiny acetate | C₁₂H₂₂O₂ | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Showing Compound RhodinyI acetate (FDB016188) - FooDB [foodb.ca]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Classification of Essential Oils with FT-IR [syntechinnovation.com]
- 11. | doTERRA Essential Oils [doterra.com]
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